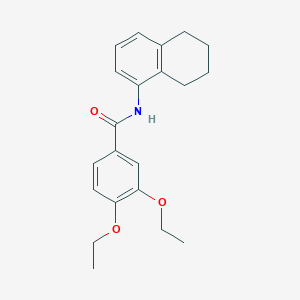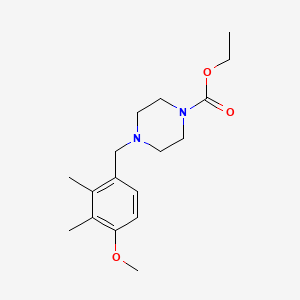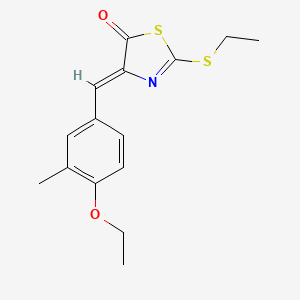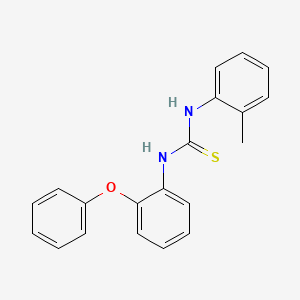![molecular formula C18H18N2OS B5778713 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, the compound has anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is not fully understood. However, it has been suggested that the compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The compound's antiviral activity is thought to be due to its ability to inhibit viral replication by targeting specific viral enzymes. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of topoisomerase II, which plays a crucial role in DNA replication and repair. The compound's antiviral activity is due to its ability to inhibit viral replication by targeting specific viral enzymes. Additionally, the compound has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline in lab experiments is its broad range of biological activities. The compound has been found to possess anticancer, antiviral, and anti-inflammatory properties, making it a versatile tool for researchers. Additionally, the compound's mechanism of action is not fully understood, providing an opportunity for further research.
A limitation of using 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline in lab experiments is its low solubility in water. This can make it challenging to work with in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, making it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline. One area of interest is the compound's potential as an anticancer agent. Further research is needed to determine the compound's efficacy and safety in animal models and clinical trials. Additionally, the compound's antiviral activity could be further explored, particularly in the context of emerging viral diseases. Finally, the compound's anti-inflammatory properties could be investigated for their potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Conclusion:
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While its mechanism of action is not fully understood, the compound's versatility makes it a valuable tool for researchers. Further research is needed to optimize its use in various applications and to determine its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline involves the reaction of 4-methyl-2-mercaptoquinazoline with 3-methylbenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified through column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
6-methoxy-4-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-5-4-6-14(9-12)11-22-18-19-13(2)16-10-15(21-3)7-8-17(16)20-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRTXOGOIXGPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=C3C=C(C=CC3=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)



